molecular formula C9H19CaNO6 B6595498 CID 88087364 CAS No. 305808-23-5

CID 88087364

Cat. No.: B6595498
CAS No.: 305808-23-5
M. Wt: 277.33 g/mol
InChI Key: SYQWOQFFWAJNPD-KLXURFKVSA-N
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Description

CID 88087364 is a chemical compound registered in the PubChem database. This compound has garnered interest in various scientific fields due to its unique properties and potential applications. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

CID 88087364 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, boron reagents are often used in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

CID 88087364 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may play a role in studying enzyme-catalyzed reactions and metabolic pathways. In medicine, it could be investigated for its potential therapeutic effects. Additionally, in industry, it may be utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals .

Mechanism of Action

The mechanism of action of CID 88087364 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

CID 88087364 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, reactions, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can further enhance our knowledge and utilization of this compound.

Properties

InChI

InChI=1S/C9H17NO5.Ca.H2O/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQWOQFFWAJNPD-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)O)O.O.[Ca]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O.O.[Ca]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19CaNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305808-23-5
Record name β-Alanine, N-[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]-, calcium salt, hydrate (2:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305808-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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